(1S)-1-(4-propoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Propoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a propoxy group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Propoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and a suitable chiral catalyst.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and the reaction is often carried out under controlled temperature and pressure conditions.
Catalysts: Chiral catalysts or enzymes may be used to ensure the stereoselectivity of the reaction, resulting in the desired (1S) enantiomer.
Industrial Production Methods
Industrial production methods for (1S)-1-(4-Propoxyphenyl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Propoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-propoxybenzaldehyde, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Propoxyphenyl)ethan-1-ol depends on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Propoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
4-Propoxybenzaldehyde: A related compound that can be used as a starting material for synthesis.
4-Propoxyphenol: Another related compound with similar structural features.
Uniqueness
(1S)-1-(4-Propoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both the propoxy group and ethan-1-ol moiety, which can influence its reactivity and applications.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(1S)-1-(4-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
CVNLELLEFCZYPX-VIFPVBQESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)[C@H](C)O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.